

Introduction to Digallic Acid as a DNA Gyrase Inhibitor

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Compound Focus: Digallic Acid

CAS No.: 536-08-3

Cat. No.: S526080

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DNA gyrase is an essential bacterial type IIA topoisomerase and a validated target for antibiotic discovery [1]. With increasing resistance to fluoroquinolone antibiotics and their associated safety concerns, there is a pressing need to develop new classes of gyrase inhibitors [1]. **Digallic acid** (bis(3,4,5-trihydroxybenzoic acid)) has been identified as a potent bacterial DNA gyrase inhibitor with a unique mechanism of action compared to conventional antibiotics [1].

This protocol provides detailed methodologies for evaluating **digallic acid** and its derivatives as DNA gyrase inhibitors through biochemical assays, antibacterial activity testing, and mechanistic studies. The application of these protocols has demonstrated that **digallic acid** inhibits *E. coli* DNA gyrase with an IC₅₀ of approximately 2 μM and also shows activity against bacterial topoisomerase IV [1].

Biochemical Characterization of Digallic Acid

Quantitative Analysis of Inhibition Potency

Experimental data reveal structure-activity relationships among gallic acid derivatives. The inhibitory activity against DNA gyrase increases with longer hydrocarbon chains attached to the gallate moiety [1].

Table 1: Inhibition potency of gallic acid derivatives against DNA gyrase and topoisomerase IV

Compound	DNA Gyrase IC ₅₀ (μM)	Topoisomerase IV IC ₅₀ (μM)
Gallic acid	>500	>500
Digallic acid	2.0	8.0
Butyl gallate	>100	>100
Octyl gallate	50.0	50.0
Dodecyl gallate	15.0	50.0
Phenyl gallate	>100	>100
Biphenyl gallate	20.0	25.0
Novobiocin	0.5	10.0

Mechanism of Action Studies

Digallic acid functions as a competitive inhibitor of the ATPase activity of bacterial DNA gyrase, binding at the ATP-binding site of the GyrB subunit [1]. Enzyme kinetic studies yield a K_i value of 347 nM for **digallic acid**, indicating strong binding affinity [1]. Molecular modeling reveals that the hydrophobic tail or second gallic acid moiety in **digallic acid** derivatives fills a cavity in the GyrB subunit near the ATP binding site, effectively blocking ATP binding [1].

Experimental Protocols

Protocol 1: DNA Gyrase Supercoiling Inhibition Assay

This gel-based assay measures the compound's ability to inhibit the supercoiling activity of DNA gyrase.

Materials:

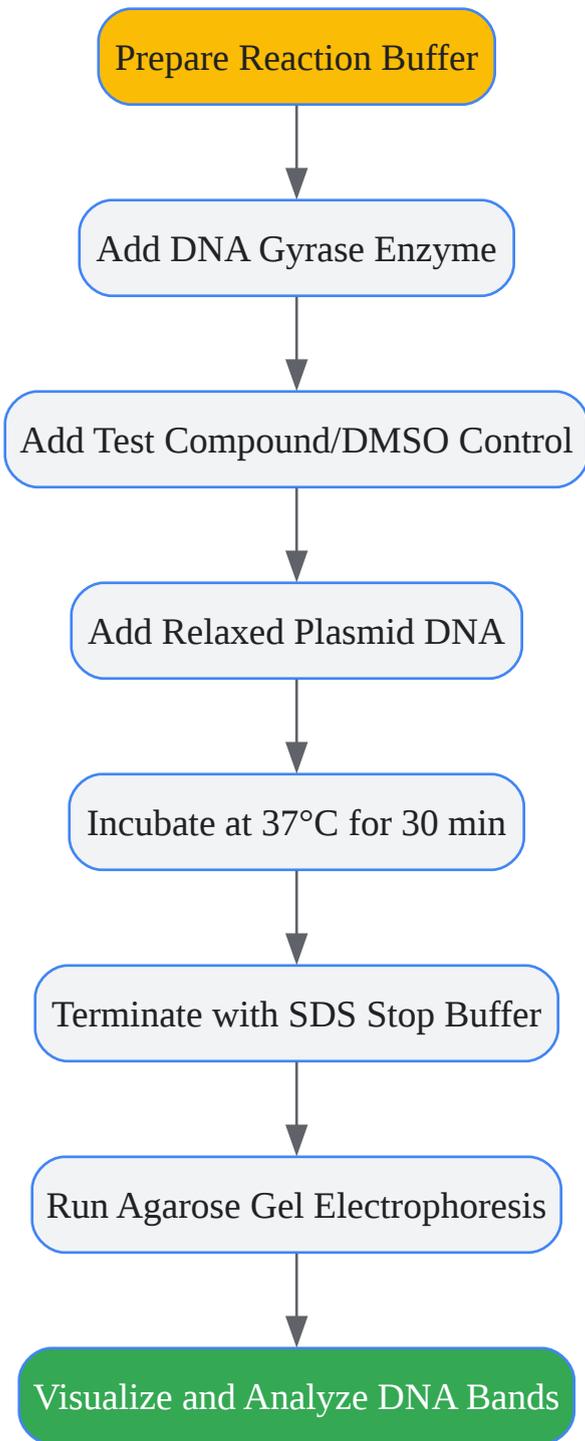
- E. coli* DNA gyrase (commercially available from suppliers such as New England BioLabs)

- Supercoiling assay buffer: 35 mM Tris-HCl (pH 8.0), 4 mM MgCl₂, 24 mM KCl, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA, and 6.5% glycerol [2]
- Relaxed covalently closed plasmid DNA (300 ng per reaction)
- Test compounds dissolved in DMSO
- SDS stop buffer
- 1% agarose gel

Procedure:

- Add 2 units of *E. coli* DNA gyrase to the reaction buffer [2].
- Add 0.5 μL of test compound dissolved in DMSO or DMSO alone as vehicle control to the enzyme mixture [2].
- Add 300 ng of relaxed covalently closed plasmid DNA to achieve a final reaction volume of 20 μL [2].
- Incubate reactions for 30 minutes at 37°C [2].
- Terminate reactions by adding 4 μL of SDS stop buffer [2].
- Load samples onto a 1% agarose gel and run at 25 V overnight [2].
- Visualize DNA bands under UV light after ethidium bromide staining.
- Quantify inhibition by comparing the intensity of supercoiled DNA bands in test samples versus controls.

Experimental Workflow:



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Protocol 2: Supercoiling-Dependent Fluorescence Quenching (SDFQ) Assay

The SDFQ assay provides a quantitative method for analyzing DNA gyrase inhibition through fluorescence measurement.

Principle: Supercoiling of fluorescently-labeled plasmid pAB1_FL905 decreases fluorescence intensity. In the presence of a gyrase inhibitor, fluorescence remains high due to inhibition of supercoiling [1].

Procedure:

- Prepare reaction mixture as in Protocol 1, but using fluorescently-labeled plasmid pAB1_FL905.
- Incubate reactions with test compounds at various concentrations.
- Measure fluorescence intensity at appropriate excitation/emission wavelengths.
- Calculate IC₅₀ values from fluorescence data using appropriate curve-fitting software.
- Compare results with gel-based assays for validation (IC₅₀ values from both methods should be comparable) [1].

Protocol 3: ATPase Kinetic Studies

This assay characterizes the mechanism of inhibition through kinetic analysis of ATP hydrolysis.

Procedure:

- Perform ATPase assays with varying ATP concentrations (0.1-2 mM) in absence and presence of **digallic acid**.
- Measure ATP hydrolysis rates using established methods (e.g., coupled enzyme assay or detection of released phosphate).
- Fit kinetic data to Michaelis-Menten equation.
- Generate Lineweaver-Burk (double-reciprocal) plots.
- Determine K_m and V_{max} values in presence and absence of inhibitor.
- Identify mechanism of inhibition: competitive inhibitors show unchanged V_{max} but increased apparent K_m with increasing inhibitor concentration [1].
- Calculate K_i using appropriate equations for competitive inhibition.

Protocol 4: Antibacterial Activity Assessment

Materials:

- Bacterial strains: *Staphylococcus aureus*, methicillin-resistant *S. aureus* (MRSA), and other relevant pathogens

- Mueller-Hinton broth
- 96-well microtiter plates

Procedure:

- Prepare serial dilutions of test compounds in Mueller-Hinton broth.
- Inoculate with standardized bacterial suspensions ($\sim 5 \times 10^5$ CFU/mL).
- Incubate at 37°C for 16-20 hours.
- Determine minimum inhibitory concentration (MIC) as the lowest concentration showing no visible growth.
- Include positive (standard antibiotics) and negative (media only) controls.
- For gallate derivatives, note that octyl gallate and dodecyl gallate show particularly strong activity against *S. aureus* and MRSA [1].

Data Analysis and Interpretation

Key Findings from Research Studies

Table 2: Antimicrobial activity and key properties of DNA gyrase inhibitors

Compound	Anti- <i>S. aureus</i> Activity	Anti-MRSA Activity	Mechanism	Cytotoxicity
Digallic acid	Moderate	Moderate	Competitive ATPase inhibitor	Not reported
Dodecyl gallate	Strong	Strong	Competitive ATPase inhibitor	Not reported
Indole-chalcone 24	Strong (MIC 19.53 μ g/mL)	Not reported	Dual: Gyrase inhibition + Membrane disruption	Non-cytotoxic [3]
Novobiocin	Strong	Strong	Competitive ATPase inhibitor	Toxic (withdrawn from clinical use) [1]

Troubleshooting Guide

Table 3: Common experimental issues and solutions

Problem	Possible Cause	Solution
No inhibition detected	Compound insolubility	Increase DMSO concentration up to 5% or use different solvent
High background in SDFQ	Plasmid contamination	Purify plasmid further or use fresh preparation
Inconsistent IC ₅₀ values	Enzyme activity variability	Standardize enzyme batches and activity measurements
Poor correlation between assay types	Different sensitivity	Use multiple assays for confirmation

Discussion and Research Applications

The protocols described enable comprehensive evaluation of **digallic acid** and related compounds as DNA gyrase inhibitors. The structure-activity relationship observation that longer hydrocarbon chains enhance inhibition potency provides valuable guidance for medicinal chemistry optimization [1].

The competitive inhibition mechanism targeting the ATP-binding site of GyrB distinguishes **digallic acid** derivatives from fluoroquinolones, which target the GyrA subunit and stabilize cleavage complexes [1]. This different mechanism may help overcome cross-resistance with existing antibiotics.

For researchers, these protocols support:

- Screening natural product libraries for DNA gyrase inhibitors
- Structure-activity relationship studies of gallate derivatives
- Mechanistic studies of enzyme inhibition
- Lead optimization for antibiotic development

The dual activity of some gallate derivatives against both DNA gyrase and topoisomerase IV is particularly valuable for developing antibiotics with broad-spectrum activity [1].

References

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To cite this document: Smolecule. [Introduction to Digallic Acid as a DNA Gyrase Inhibitor].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b526080#digallic-acid-dna-gyrase-inhibition-protocol>]

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